Odor Threshold: 4MMPOH Is ~13-Fold Less Potent Than Its Ketone Analog 4MMP
4MMPOH exhibits an olfactory perception threshold of 55 ng/L in hydroalcoholic model solution, which is approximately 13-fold higher (i.e., less potent) than the 4.2 ng/L threshold reported for its ketone analog 4MMP (4-methyl-4-sulfanylpentan-2-one) [1][2]. This means that at equal mass concentration, 4MMP delivers roughly an order of magnitude greater olfactory impact. The threshold of 4MMPOH (55–60 ng/L) is also 25-fold lower (more potent) than the 1500 ng/L reported for the structurally related mercapto-alcohol 3-mercapto-3-methylbutan-1-ol (3MMB) [3].
| Evidence Dimension | Olfactory perception threshold in hydroalcoholic model solution |
|---|---|
| Target Compound Data | 55 ng/L (4MMPOH) |
| Comparator Or Baseline | 4.2 ng/L (4MMP, ketone analog); 1500 ng/L (3MMB, mercapto-alcohol analog); 0.8 ng/L (3MH); 60 ng/L (3MHA) |
| Quantified Difference | 4MMPOH is ~13× less potent than 4MMP; ~27× more potent than 3MMB |
| Conditions | Hydroalcoholic model solution (12% v/v ethanol, pH 3.5); sensory panel olfactometry (Tominaga et al. 2000a; Coetzee et al. 2012) |
Why This Matters
For procurement in flavor or fragrance applications, this threshold hierarchy dictates that 4MMPOH must be dosed at ~13× higher mass concentration than 4MMP to achieve comparable olfactory intensity, directly impacting formulation cost and sensory design.
- [1] Waterhouse, A. L. Volatile Thiols. What's in Wine, UC Davis. Available at: https://waterhouse.ucdavis.edu/whats-in-wine/volatile-thiols (accessed 2026). Data citing Coetzee et al., 2012; Tominaga et al., 1998. View Source
- [2] Wine Chemistry and Biochemistry (Book Section 8A). In: Moreno-Arribas, M. V.; Polo, M. C. (Eds.). Springer, 2009; p. 261. Available at: https://issuhub.com/view/index?id=4715&pageIndex=267. Data table listing thresholds: 4MMPOH 55 ng/L, 4MMP 4.2 ng/L, 3MH 0.8 ng/L, 3MHA 60 ng/L. View Source
- [3] Tominaga, T.; Furrer, A.; Henry, R.; Dubourdieu, D. Identification of new volatile thiols in the aroma of Vitis vinifera L. var. Sauvignon blanc wines. Flavour and Fragrance Journal 1998, 13 (3), 159–162. DOI: 10.1002/(SICI)1099-1026(199805/06)13:3<159::AID-FFJ709>3.0.CO;2-7. Reports perception threshold of 4MMPOH and 3MH at ~60 ng/L and 3MMB at 1500 ng/L. View Source
